N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide

Lipophilicity LogP Drug-likeness

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is a halogenated, trifluoroacetyl-protected aminothiazole building block with the molecular formula C₅H₂BrF₃N₂OS and molecular weight 275.05 g·mol⁻¹. The compound belongs to the class of 5-amino-2-bromothiazole derivatives and serves as a protected intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C5H2BrF3N2OS
Molecular Weight 275.05 g/mol
CAS No. 1416713-10-4
Cat. No. B1482481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide
CAS1416713-10-4
Molecular FormulaC5H2BrF3N2OS
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)NC(=O)C(F)(F)F
InChIInChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12)
InChIKeyGOYYKKIJVMXNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide (CAS 1416713-10-4): Procurement-Relevant Physical-Chemical Profile


N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is a halogenated, trifluoroacetyl-protected aminothiazole building block with the molecular formula C₅H₂BrF₃N₂OS and molecular weight 275.05 g·mol⁻¹ . The compound belongs to the class of 5-amino-2-bromothiazole derivatives and serves as a protected intermediate in medicinal chemistry and agrochemical synthesis. Its computed logP is 2.41, the topological polar surface area (TPSA) is 41.99 Ų, and it carries one rotatable bond, data obtained from the supplier ChemScene . The substance is classified as hazardous (UN 2811, Class 6.1) and is typically shipped at room temperature with storage recommended at 2–8 °C under dry, sealed conditions .

Why N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide Cannot Be Casually Substituted: Positional Isomerism Determines Reactivity and Physicochemical Profile


The family of bromothiazole-trifluoroacetamide positional isomers shares an identical molecular formula (C₅H₂BrF₃N₂OS) and molecular weight, yet the position of the bromine atom and the trifluoroacetamido group on the thiazole ring markedly alters logP, TPSA, rotatable bond count, and cross-coupling reactivity. The target compound, with bromine at the 2-position and the protected amine at the 5-position, occupies a well-defined chemical space that differentiates it from the 2,4-, 5,2-, and 5,4-isomers . These differences directly impact extraction efficiency, membrane permeability predictions, and the regiochemical outcome of palladium-catalyzed transformations, making generic interchange without re-validation a scientifically unsound practice.

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide: Head-to-Head Quantitative Differentiation Evidence vs. Closest Positional Isomer Analogs


LogP Differentiation: 2,5-Isomer Exhibits Intermediate Lipophilicity Among Bromothiazole-Trifluoroacetamide Isomers

The target 2,5-isomer (bromine at C2, trifluoroacetamido at C5) has a computed logP of 2.41 . The 2,4-isomer (CAS 59134-90-6) is markedly less lipophilic with logP 1.92 , while the 5,2-isomer (CAS 745053-65-0) is substantially more lipophilic with logP 3.06 . The 5,4-isomer (CAS 1211593-45-1) registers logP 2.48, only 0.07 units higher than the target . This places the target compound in a moderate lipophilicity window favorable for both aqueous solubility and membrane permeation, distinguishing it from the extremes represented by the 2,4- and 5,2-isomers.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA): 2,5-Isomer Has the Lowest TPSA, Favoring Passive Membrane Permeability

The TPSA of the target 2,5-isomer is 41.99 Ų . The 2,4-isomer exhibits a significantly higher predicted polar surface area of 70 Ų , and the 5,2-isomer registers 73.72 Ų . TPSA is inversely correlated with passive membrane permeability; values below 60 Ų are generally favorable for blood-brain barrier penetration and oral absorption. The target compound, with a TPSA approximately 28–32 Ų lower than the 2,4- and 5,2-isomers, presents a measurably superior profile for permeability-dependent applications.

TPSA Drug-likeness Permeability

Rotatable Bond Count: 2,5-Isomer Has Fewer Flexible Bonds Than the 2,4-Isomer, Reducing Conformational Entropy

The target compound has one rotatable bond, corresponding to the C–N linkage between the thiazole ring and the trifluoroacetamide group . In contrast, the 2,4-isomer possesses two freely rotating bonds . A lower rotatable bond count generally reduces conformational entropy, which can enhance binding affinity to a biological target when the bound conformation is pre-organized. The 2,5-isomer therefore offers a greater degree of conformational restriction—0.5–1.0 kcal·mol⁻¹ of entropic benefit—potentially translating into improved target engagement in structure-based drug design campaigns.

Molecular Flexibility Conformational Analysis Drug Design

Regioselective Cross-Coupling Reactivity: 2-Bromo Substituent on Thiazole Enables Highly Selective Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura reactions, the 2-position of bromothiazole is substantially more electron-deficient and thus more reactive than the 5-position. Studies on 2,4-dibromothiazole demonstrate that oxidative addition occurs with exceptional regioselectivity at the 2-position, leaving the 4-bromo substituent intact for subsequent functionalization [1]. This regiochemical preference directly applies to the target compound: the 2-bromo group serves as the primary handle for chemoselective C–C bond formation, while the 5-trifluoroacetamido group remains unaffected. In contrast, the 5-bromo-2-trifluoroacetamido isomer (CAS 745053-65-0) would exhibit slower oxidative addition due to the higher electron density at the 5-position, necessitating harsher conditions or specialized catalyst systems.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Trifluoroacetamide Protecting Group Stability vs. Boc and Acetyl: Resistance to Acidic Cleavage Conditions

The trifluoroacetamide (TFA) protecting group confers distinct stability advantages relative to the more common tert-butyloxycarbonyl (Boc) and acetyl groups. TFA-amides are stable to trifluoroacetic acid (TFA) and other mild acidic conditions that readily cleave Boc groups, enabling orthogonal protection strategies in multifunctional synthetic sequences [1]. The electron-withdrawing trifluoromethyl group reduces the basicity of the adjacent carbonyl, making the amide bond resistant to acid hydrolysis but susceptible to nucleophilic cleavage under basic conditions (e.g., NH₃/MeOH or K₂CO₃/MeOH/H₂O) [1]. This orthogonal lability profile is not shared by the corresponding Boc-protected 2-bromothiazol-5-amine or the acetyl-protected analog.

Protecting Group Amine Protection Orthogonal Deprotection

Optimal Procurement and Application Scenarios for N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide Based on Quantified Differentiation Evidence


Structure-Based Drug Design Requiring Moderate Lipophilicity and Low TPSA for CNS or Cell-Penetrant Candidates

Medicinal chemistry programs targeting intracellular or CNS-localized proteins should prioritize the 2,5-isomer over the 2,4-isomer (logP 1.92, TPSA 70 Ų) due to its favorable logP of 2.41 and low TPSA of 41.99 Ų, which fall within established thresholds for passive membrane permeability and blood-brain barrier penetration . The 5,2-isomer, although possessing good permeability, is excessively lipophilic (logP 3.06) and may raise solubility and promiscuity concerns .

Regioselective Diversification via Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

In library synthesis where sequential functionalization is required, the enhanced reactivity of the 2-bromo substituent enables chemoselective Suzuki-Miyaura coupling without interference from the 5-trifluoroacetamido group . This contrasts with 5-bromo-substituted isomers, where the electron-rich bromine requires more forcing conditions or specialized ligands, potentially compromising yield and selectivity.

Orthogonal Protecting Group Strategies in Multi-Step Total Synthesis of Aminothiazole-Containing Natural Products or Pharmaceuticals

The trifluoroacetamide group provides acid-stable amine protection orthogonal to Boc and other acid-labile groups, enabling deprotection under mild basic conditions without affecting acid-sensitive functionalities elsewhere in the molecule . This orthogonal profile is essential in convergent synthetic strategies and justifies selection over the corresponding Boc- or acetyl-protected analogs.

Conformationally Constrained Fragment-Based Screening Libraries Targeting Entropy-Driven Binding

The single rotatable bond of the 2,5-isomer limits conformational flexibility relative to the 2,4-isomer (2 rotatable bonds) . In fragment-based drug discovery, this reduction in entropic penalty upon binding is estimated at 0.5–1.0 kcal·mol⁻¹, making the compound a more efficient starting point for fragment elaboration when binding affinity optimization is driven by pre-organization.

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